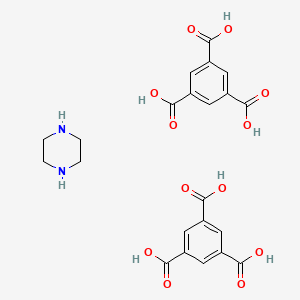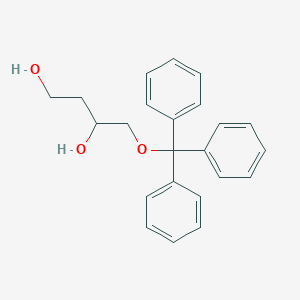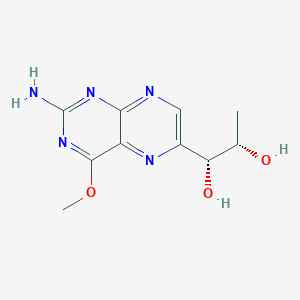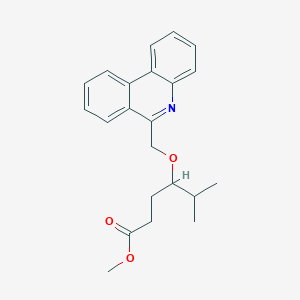![molecular formula C38H32N2O B12545673 N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) CAS No. 142017-82-1](/img/structure/B12545673.png)
N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) is a complex organic compound that features a unique structure with two phenylamine groups connected by an oxybis(methylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) typically involves a multi-step process. One common method is the Friedel-Crafts reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst. This reaction forms the oxybis(methylene) bridge, connecting the phenylamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide): This compound features a similar oxybis(phenylene) structure but with different substituents.
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline): This compound has a methylene bridge instead of an oxybis(methylene) bridge.
Uniqueness
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its oxybis(methylene) bridge provides unique reactivity and stability compared to similar compounds.
This detailed article provides a comprehensive overview of N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline), covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
142017-82-1 |
|---|---|
Formule moléculaire |
C38H32N2O |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[[4-(N-phenylanilino)phenyl]methoxymethyl]aniline |
InChI |
InChI=1S/C38H32N2O/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-25-21-31(22-26-37)29-41-30-32-23-27-38(28-24-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-28H,29-30H2 |
Clé InChI |
HGDLIMLQVAATGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)COCC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)



![2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one](/img/structure/B12545615.png)

![2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine](/img/structure/B12545625.png)

![2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12545641.png)


![(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12545674.png)

